

## NRC-2694-A for Head and Neck Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NRC-2694-A

Cat. No.: B12777127

Get Quote

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NRC-2694-A is an orally administered small-molecule tyrosine kinase inhibitor (TKI) currently under investigation for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). Developed by NATCO Pharma Ltd., NRC-2694-A targets the Epidermal Growth Factor Receptor (EGFR), a key signaling protein often implicated in the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical data available for NRC-2694-A, with a focus on its mechanism of action, experimental protocols, and clinical trial design for head and neck cancer research.

**Chemical Properties** 

| Property          | Value                                                                       |
|-------------------|-----------------------------------------------------------------------------|
| IUPAC Name        | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| Molecular Formula | C24H26N4O3                                                                  |
| Molecular Weight  | 418.5 g/mol                                                                 |
| CAS Number        | 936446-61-6                                                                 |



# Preclinical Data In Vitro Potency

Preclinical studies have demonstrated the potent anti-proliferative activity of NRC-2694. In an MTT proliferation assay, NRC-2694 exhibited a significantly lower inhibitory concentration (IC50) compared to the approved EGFR inhibitor, erlotinib.[1]

| Compound      | IC50 (ng/mL) | IC50 (nM) |
|---------------|--------------|-----------|
| NRC-2694      | 40-90        | 100-200   |
| Erlotinib HCl | 836          | 1945      |

## In Vivo Efficacy

In a nude mouse xenograft model using A549 human lung tumor cells, oral administration of NRC-2694 resulted in complete tumor regression at a dose of 10 mg/kg. The effective dose (ED50) for NRC-2694 was found to be 6.3 mg/kg, which is more potent than erlotinib HCl (ED50 of 22 mg/kg).[1]

## **Toxicity Profile**

Acute toxicity studies in mice have been conducted to establish the safety profile of NRC-2694.

| Dose (mg/kg)     | Observation                             |
|------------------|-----------------------------------------|
| 250 (low dose)   | No toxic signs or mortality             |
| 500 (mid dose)   | No toxic signs or mortality             |
| 1000 (high dose) | Lethargy and piloerection, no mortality |

## **Mechanism of Action and Signaling Pathway**

**NRC-2694-A** functions as an EGFR tyrosine kinase inhibitor.[2][3] By binding to the intracellular tyrosine kinase domain of EGFR, it prevents receptor-mediated signaling, which can lead to cell death in EGFR-expressing tumor cells.[4] Preclinical evidence suggests that NRC-2694 not only inhibits EGFR (ErbB1) but also down-regulates the levels of other members of the ErbB







family of receptors, including ErbB2, ErbB3, and ErbB4, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1] This multi-targeted activity may contribute to its enhanced anti-cancer effects compared to other EGFR inhibitors.





Click to download full resolution via product page



**Caption: NRC-2694-A** inhibits EGFR and related receptors, blocking downstream signaling pathways.

# **Experimental Protocols MTT Proliferation Assay**

Objective: To determine the in vitro cytotoxic effect of NRC-2694 on cancer cell lines.

### Methodology:

- Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with serial dilutions of NRC-2694 and a control compound (e.g., erlotinib HCl) for a specified period (e.g., 72 hours).
- Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

### **Western Blot Analysis**

Objective: To assess the effect of NRC-2694 on the protein expression levels of EGFR family receptors and VEGFR.

#### Methodology:

- Human lung cancer cells (A549) are treated with various concentrations of NRC-2694 and a control compound (e.g., erlotinib HCl).
- After treatment, cells are lysed to extract total protein.



- Protein concentration is determined using a standard assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies specific for ErbB1, ErbB2, ErbB3, ErbB4, and VEGFR.
- After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- Band intensities are quantified to determine the relative protein expression levels.

# Clinical Development in Head and Neck Cancer Phase 1 Study in India

A Phase 1 clinical trial was conducted in India to evaluate the safety, pharmacokinetics, and anti-tumor activity of **NRC-2694-A** in patients with advanced solid malignancies.[3]

### Key Findings:

- A total of 26 subjects were enrolled, with 23 completing the study.
- The Maximum Tolerated Dose (MTD) was determined to be 400 mg once daily.
- Dose-limiting toxicity was observed in 3 subjects at the 500 mg dose level.
- A dose of 300 mg/day was concluded to be safe for proceeding to Phase 2 studies.
- Objective responses, in terms of tumor size reduction, were observed in 5 patients with recurrent and metastatic head and neck cancer.[3]

### **Phase 2 Study (NCT05283226)**



A Phase 2, open-label, multicenter, single-arm study is currently underway to evaluate the safety and efficacy of oral **NRC-2694-A** in combination with paclitaxel in patients with R/M HNSCC who have progressed on or after immune checkpoint inhibitor (ICI) therapy.[5]

#### Study Design:

- Patient Population: Approximately 46 male and female patients with unresectable R/M HNSCC of the oral cavity, oropharynx, hypopharynx, and larynx, with documented progressive disease on or after ICI therapy.
- Treatment Regimen:
  - NRC-2694-A: 300 mg orally once daily.[5]
  - Paclitaxel: 175 mg/m² IV infusion over approximately 3 hours once every 21 days for 6 or more cycles.[5]
- Primary Endpoint: Objective Response Rate (ORR) based on RECIST v1.1.
- Statistical Design: Simon's 2-stage design with a historical control ORR of 30% and a target ORR of 50%.[5]



Click to download full resolution via product page

**Caption:** Workflow for the Phase 2 clinical trial of **NRC-2694-A** with paclitaxel in HNSCC.

### Conclusion

**NRC-2694-A** is a promising oral EGFR tyrosine kinase inhibitor with potent preclinical activity and early signs of clinical efficacy in head and neck cancer. Its mechanism of action, which may involve the inhibition of multiple ErbB family receptors and VEGFR, warrants further



investigation. The ongoing Phase 2 clinical trial will provide crucial data on the safety and efficacy of **NRC-2694-A** in combination with paclitaxel for patients with R/M-HNSCC who have limited treatment options. The results of this study are eagerly awaited by the oncology community.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US8143250B2 6-7, dialkoxy quinazoline derivatives useful for treatment of cancer related disorders Google Patents [patents.google.com]
- 2. NRC-2694 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. cdsco.gov.in [cdsco.gov.in]
- 4. ascopubs.org [ascopubs.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- To cite this document: BenchChem. [NRC-2694-A for Head and Neck Cancer Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777127#nrc-2694-a-for-head-and-neck-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com